Sulfanilamide

Catalog No.
S544128
CAS No.
63-74-1
M.F
C6H8N2O2S
M. Wt
172.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sulfanilamide

CAS Number

63-74-1

Product Name

Sulfanilamide

IUPAC Name

4-aminobenzenesulfonamide

Molecular Formula

C6H8N2O2S

Molecular Weight

172.21 g/mol

InChI

InChI=1S/C6H8N2O2S/c7-5-1-3-6(4-2-5)11(8,9)10/h1-4H,7H2,(H2,8,9,10)

InChI Key

FDDDEECHVMSUSB-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1N)S(=O)(=O)N

Solubility

25.8 [ug/mL] (The mean of the results at pH 7.4)
0.1 to 1.0 mg/mL at 72 °F (NTP, 1992)
IN WATER: 7.5 G/L AT 25 °C & 477 G/L AT 100 °C
1 G DISSOLVES IN ABOUT 37 ML OF ALC & ABOUT 5 ML ACETONE
INSOL IN CHLOROFORM, ETHER, BENZENE & PETROLEUM ETHER; SOL IN GLYCEROL, PROPYLENE GLYCOL, HYDROCHLORIC ACID, SOLN OF POTASSIUM AND SODIUM HYDROXIDE
SOL IN ETHANOL
Water solubility = 8.36X10+3 mg/l at 25 °C
1.04e+01 g/L

Synonyms

4 aminobenzenesulfonamide, 4-aminobenzenesulfonamide, Azol Polvo, sulfanilamide, sulfanilamide barium salt, sulfanilamide cadmium salt, sulfanilamide hydrochloride, sulfanilamide lithium salt, sulfanilamide magnesium salt, sulfanilamide monohydrate, sulfanilamide silver salt, Sulfanilamide Sodium, sulfanilamide sodium salt, sulfanilamide strontium salt, sulfanilamide zinc salt, Sulphanilamide

Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)N

Historical Significance in Antibacterial Research

Sulfanilamide holds historical significance in scientific research as the first clinically effective chemotherapeutic agent against bacterial infections []. Discovered in the early 1900s, its success paved the way for the development of the broader class of sulfonamide antibiotics, which played a crucial role in combating various bacterial diseases before the rise of more potent and broad-spectrum antibiotics [].

Mechanism of Action

Sulfanilamide works by competitively inhibiting the enzyme dihydropteroate synthase in bacteria. This enzyme plays a vital role in the folic acid synthesis pathway, which is essential for bacterial growth and reproduction []. By mimicking para-aminobenzoic acid (PABA), a natural substrate for the enzyme, sulfanilamide binds to the active site, preventing bacteria from utilizing PABA and ultimately hindering their ability to synthesize folic acid [].

Limitations in Modern Research

While sulfanilamide's discovery revolutionized antibacterial therapy, its use in modern research is limited due to several factors. The emergence of widespread bacterial resistance to sulfanilamide and other first-generation sulfonamides has significantly reduced their effectiveness in treating common infections []. Additionally, the development of more potent and broad-spectrum antibiotics with fewer side effects has superseded sulfanilamide in most clinical applications [].

Potential for Future Research

Despite its limitations as a direct therapeutic agent, sulfanilamide may still hold potential for future research endeavors. Scientists are exploring the possibility of using sulfanilamide derivatives or combinations with other drugs to overcome bacterial resistance and develop new treatment strategies []. Additionally, research is ongoing to investigate the potential anti-inflammatory and anti-cancer properties of certain sulfanilamide derivatives [].

Sulfanilamide, also known as para-aminobenzenesulfonamide, is an organic compound classified as a sulfonamide antibacterial drug. It consists of an aniline derivative with a sulfonamide group attached. This compound was historically significant during World War II, where it was used to reduce infection rates among soldiers, leading to a notable decrease in mortality compared to previous conflicts . Sulfanilamide appears as a white or yellowish-white powder and has a melting point of approximately 165°C (329°F) .

Sulfanilamide acts as a competitive inhibitor of PABA in the bacterial folic acid synthesis pathway. Bacteria require folic acid for growth and reproduction. By mimicking PABA, sulfanilamide binds to the enzymes responsible for incorporating PABA into folic acid. This disrupts the essential pathway, hindering bacterial growth and ultimately leading to their death [].

  • Toxicity

    Sulfanilamide can be toxic if ingested in high doses, causing nausea, vomiting, and kidney problems. It can also cause allergic reactions in some individuals []. Due to the availability of safer and more effective sulfonamides, sulfanilamide is rarely used systemically today.

  • Flammability

    Sulfanilamide is not considered a highly flammable compound [].

  • Reactivity

    Sulfanilamide can react with strong acids and bases, potentially decomposing or forming salts [].

Sulfanilamide acts primarily by inhibiting the enzyme dihydropteroate synthase, which is crucial for bacterial folic acid synthesis. It competes with para-aminobenzoic acid (PABA), a substrate required for the synthesis of folic acid in bacteria. This inhibition disrupts the production of folic acid, ultimately preventing bacterial growth and replication . The general reaction can be summarized as follows:

PABA+Dihydropteroate SynthaseSulfanilamideInhibition\text{PABA}+\text{Dihydropteroate Synthase}\xrightarrow{\text{Sulfanilamide}}\text{Inhibition}

The synthesis of sulfanilamide typically involves several steps:

  • Nitration of Benzene: Benzene undergoes nitration to produce nitrobenzene.
  • Reduction: Nitrobenzene is reduced using tin and hydrochloric acid to yield anilinium ion.
  • Formation of Aniline: The anilinium ion is converted to aniline using sodium hydroxide.
  • Acetylation: Aniline is acetylated to form acetanilide.
  • Chlorosulfonation: Acetanilide reacts with chlorosulfonic acid to produce 4-acetamidobenzenesulfonyl chloride.
  • Ammonolysis: The sulfonyl chloride is treated with ammonia to form 4-acetamidobenzenesulfonamide.
  • Hydrolysis: Finally, hydrolysis yields sulfanilamide .

Sulfanilamide has been primarily used in topical formulations for treating infections such as vulvovaginitis caused by Candida albicans. Although its systemic use has declined due to toxicity concerns, it remains significant in specific topical applications . Additionally, it has been studied for potential roles in various other therapeutic areas due to its antibacterial properties.

Research indicates that sulfanilamide can interact with various biological molecules and enzymes. For example, it competes directly with PABA for binding sites on dihydropteroate synthase, which can be reversed by the addition of folic acid derivatives such as thymidine and purines . Furthermore, it may exhibit adverse effects such as skin irritation or hypersensitivity reactions when absorbed systemically .

Sulfanilamide belongs to a broader class of sulfonamides that share similar mechanisms of action but differ in their chemical structures and pharmacological profiles. Below are some similar compounds:

Compound NameStructure CharacteristicsUnique Aspects
SulfadiazineContains a pyrimidine ringUsed for treating urinary tract infections
SulfamethoxazoleHas a methoxazole moietyOften combined with trimethoprim for enhanced efficacy
SulfamethazineContains a methyl group at the 6-positionUsed in veterinary medicine

Sulfanilamide's uniqueness lies in its historical significance and its specific application in topical formulations, contrasting with other sulfonamides that may have broader systemic uses or different therapeutic targets .

Physical Description

Sulfanilamide is a white powder. pH of 0.5% aqueous solution: 5.8-6.1. (NTP, 1992)
Solid; [Merck Index]
Solid

Color/Form

LEAFLETS FROM AQ ALCOHOL
CRYSTALS

XLogP3

-0.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

172.03064868 g/mol

Monoisotopic Mass

172.03064868 g/mol

Heavy Atom Count

11

Density

1.08 at 68 °F (NTP, 1992) - Denser than water; will sink
1.08 @ 25 °C

LogP

-0.62
-0.62 (LogP)
log Kow = -0.62
-0.8

Appearance

Sulfanilamide is a white powder. pH of 0.5% aqueous solution: 5.8-6.1. (NTP, 1992),Solid

Melting Point

329 to 331 °F (NTP, 1992)
165.5 °C

UNII

21240MF57M

Related CAS

10103-15-8 (hydrochloride salt)
6101-31-1 (hydrochloride)

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 227 of 241 companies (only ~ 5.8% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Drug Indication

For the treatment of vulvovaginitis caused by Candida albicans.

Therapeutic Uses

The US FDA announced on May 31, 1979, that their Anti-infective and Topical Drugs Advisory Committee and Fertility and Maternal Health Advisory Committee, as well as other studies, had concluded there was no adequate evidence that the then-available vaginal sulfonamides formulations were effective either for the treatment of vulvovaginitis caused by Candida albicans, Trichomonas vaginalis, or Gardnerella vaginalis (Hemophilus vaginalis) or for relief of the symptoms of these conditions. /Sulfonamides (vaginal)/
/Applied topically/ for the treatment of vaginitis caused by Garderella (Hemophilus) vaginalis, Trichomonas and Candida
Antibacterial
MEDICATION (VET): antimicrobial.

Pharmacology

Sulfanilamide is a sulfonamide antibiotic. The sulfonamides are synthetic bacteriostatic antibiotics with a wide spectrum against most gram-positive and many gram-negative organisms. However, many strains of an individual species may be resistant. Sulfonamides inhibit multiplication of bacteria by acting as competitive inhibitors of p-aminobenzoic acid in the folic acid metabolism cycle. Bacterial sensitivity is the same for the various sulfonamides, and resistance to one sulfonamide indicates resistance to all. Most sulfonamides are readily absorbed orally. However, parenteral administration is difficult, since the soluble sulfonamide salts are highly alkaline and irritating to the tissues. The sulfonamides are widely distributed throughout all tissues. High levels are achieved in pleural, peritoneal, synovial, and ocular fluids. Although these drugs are no longer used to treat meningitis, CSF levels are high in meningeal infections. Their antibacterial action is inhibited by pus.
Sulfanilamide is an organic sulfur compound structurally similar to p-aminobenzoic acid (PABA) with antibacterial property. Sulfanilamide competes with PABA for the bacterial enzyme dihydropteroate synthase, thereby preventing the incorporation of PABA into dihydrofolic acid, the immediate precursor of folic acid. This leads to an inhibition of bacterial folic acid synthesis and de novo synthesis of purines and pyrimidines, ultimately resulting in cell growth arrest and cell death.

MeSH Pharmacological Classification

Anti-Bacterial Agents

ATC Code

D - Dermatologicals
D06 - Antibiotics and chemotherapeutics for dermatological use
D06B - Chemotherapeutics for topical use
D06BA - Sulfonamides
D06BA05 - Sulfanilamide
J - Antiinfectives for systemic use
J01 - Antibacterials for systemic use
J01E - Sulfonamides and trimethoprim
J01EB - Short-acting sulfonamides
J01EB06 - Sulfanilamide

Mechanism of Action

Sulfanilamide is a competitive inhibitor of bacterial enzyme dihydropteroate synthetase. This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid. The inhibited reaction is normally necessary in these organisms for the synthesis of folic acid. Without it, bacteria cannot replicate.
Sulfonamides are structural analogs and competitive antagonist of para-aminobenzoic acid ... and thus prevent normal bacterial utilization of para-aminobenzoic acid for the synthesis of folic acid (pteroylglutamic acid). ... More specifically, sulfonamides are competitive inhibitors of dihydropteroate synthase, the bacterial enzyme responsible for the incorporation of para-aminobenzoic acid into dihydropteroic acid, the immediate precursor of folic acid. /Sulfonamides/

Vapor Pressure

0.0000073 [mmHg]

Other CAS

63-74-1

Absorption Distribution and Excretion

Sulfonamides are absorbed through the vaginal mucosa. There are no pharmacokinetic data available describing how much of an intravaginal dose reaches the systemic circulation.
SULFANILAMIDE DIFFUSES INTO ALL TISSUES & SECRETIONS OF BODY, INCL MILK & FETAL PRODUCTS, & CEREBROSPINAL FLUID, IN CONCN APPROX THOSE FOUND IN BLOOD.
ABSORPTION /OF SULFONAMIDES/ FROM SKIN & VAGINA IS ERRATIC. ONCE INTO BLOODSTREAM, SULFONAMIDES BIND TO SERUM ALBUMIN TO VARYING DEGREES... PROTEIN-BINDING LIMITS PENETRANCE INTO TISSUES & GLOMERULAR FILTRATION &...IS DETERMINANT OF DISTRIBUTION & RATE OF EXCRETION. /SULFONAMIDES/
Sulfonamides are eliminated from the body partly as the unchanged drug and partly as metabolic products. The largest fraction is excreted in the urine, and the half life of sulfonamides in the body is thus dependent on renal function. Small amounts are eliminated in the feces and in bile, milk, and other secretions. /Sulfonamides/
Except for sulfonamides especially designed for their local effects in the bowel, this class of drugs is rapidly absorbed from the gastrointestinal tract. Approximately 70 to 100% of an oral dose is absorbed, and sulfonamide can be found in the urine within 30 minutes of ingestion. The small intestine is the major site of absorption, but some of the drug is absorbed from the stomach. Absorption from other sites, such as the vagina, respiratory tract, or abraded skin, is variable and unreliable, but a sufficient amount may enter the body to cause toxic reactions in susceptible persons or to produce sensitization. /Sulfonamides/
For more Absorption, Distribution and Excretion (Complete) data for SULFANILAMIDE (8 total), please visit the HSDB record page.

Metabolism Metabolites

...DOGS...ACETYLATE SULFAMOYL GROUP & EXCRETE...N1-ACETYLSULFANILAMIDE...
When sulfanilamide, p-aminobenzoic acid, 4-aminobiphenyl, 2-aminofluorene or 1-aminopyrene was given orally to dogs, the corresponding N-acetyl and N-formyl derivatives were isolated from urine or feces. ... Dog intestinal flora and several bacterial strains exhibited both N-acetylating and N-formylating activities, in varying degrees, toward all of the arylamines tested. ... The results /show/ that the intestinal microflora plays an important role in the formation of N-acyl derivatives from arylamines in dogs.

Associated Chemicals

Benzenesulfonamide, 2-amino;3306-62-5
Benzenesulfonamide, 3-amino;98-18-0

Wikipedia

Sulfanilamide
Cicletanine

Drug Warnings

VET: INSURE ADEQUATE FLUID INTAKE. USE CAUTIOUSLY IN RENAL DISEASE.
.../IN ONE OF 2 CASES/ A NEW-BORN CHILD BECAME JAUNDICED ON...1ST DAY OF LIFE & DIED ON 8TH DAY; POST MORTEM REVEALED LIVER NECROSIS & FOCAL NECROSES IN ADRENALS & SPLEEN. SECOND CASE RECOVERED AFTER SEVERE JAUNDICE & ANEMIA, COMMENCING ON 4TH DAY OF LIFE. IN BOTH INSTANCES MOTHER HAD BEEN TREATED WITH SULFANILAMIDE...
Sulfonamides are absorbed from the vaginal mucosa and are distributed into breast milk. Use is not recommended in nursing mothers since sulfonamides may cause hyperbilirubinemia in the infant. In addition, sulfonamides may cause hemolytic anemia in glucose-6-phosphate dehydrogenase-deficient neonates. /Sulfonamides (vaginal)/
Side/Adverse Effects: Those indicating need for medical attention: Incidence less frequent: Hypersensitivity (itching, burning, skin rash, redness, swelling, or other sign of irritation not present before therapy). Those indicating need for medical attention only if they continue or are bothersome: Incidence less frequent are: Rash or irritation of penis of sexual partner. /Sulfonamides (vaginal)/
For more Drug Warnings (Complete) data for SULFANILAMIDE (6 total), please visit the HSDB record page.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Pharmaceuticals -> Animal Drugs -> Approved in Taiwan
Environmental transformation -> Pesticide transformation products (metabolite, successor)

Methods of Manufacturing

ACTION OF AMMONIA ON ACETYLSULFANILYL CHLORIDE, FOLLOWED BY HYDROLYZING THE RESULTING N-ACETYLSULFANILAMIDE TO SULFANILAMIDE BY BOILING WITH DILUTE HYDROCHLORIC ACID OR ALKALI

General Manufacturing Information

Benzenesulfonamide, 4-amino-: ACTIVE
VET: ...IN PRESURGICAL PREPN OF DEBRIS FILLED WOUNDS & ABRASIONS, & IN DEBRIDING DEEP PUNCTURES OR FISTULAS.
LAB PROCEDURES: LF FIESER, EXPT IN ORG CHEM (BOSTON, 3RD ED, 1955) P 147; HURDIS, YANG, J CHEM ED 46, 697 (1969). ... US PATENTS 2,132,178 (1938); 2,276,664 (1942)...2,237,372 (1941)
One of the first sulfonamides introduced into US medicine in 1936, now largely replaced by more effective and less toxic congeners. It is now only of historic interest and cannot be recommended for systemic therapy

Analytic Laboratory Methods

TITRIMETRIC METHOD FOR PRODUCTS CONTAINING SULFANILAMIDE.
SULFA DRUGS ARE REACTED WITH AMMONIUM HEXANITRATOCERATE (IV) IN NITRIC ACID & UNREACTED CE(IV) IS ESTIMATED BY TITRATING WITH FERROUS AMMONIUM SULFATE USING FERROIN AS INDICATOR.
TLC OF SULFONAMIDES ON CADMIUM SULFATE IMPREGNATED SILICA GEL G LAYERS.
SULFA DRUGS WERE DETERMINED QUANTITATIVELY BY OXIDATIVE VOLTAMMETRY AT THE TUBULAR GRAPHITE ELECTRODE UNDER HYDRODYNAMIC CONDITIONS.
For more Analytic Laboratory Methods (Complete) data for SULFANILAMIDE (7 total), please visit the HSDB record page.

Clinical Laboratory Methods

HPLC DETERMINATION OF SULFANILAMIDES & THEIR ACETYL METABOLITES IN BLOOD.
THIS METHOD CAN BE USED TO DETECT SULFONAMIDES IN BLOOD OR URINE SPECTROPHOTOMETRICALLY AT 415 NM.

Interactions

The most important interactions of the sulfonamides involve those with oral anticoagulants, the sulfonylurea hypoglycemic agents, and the hydantoin anticonvulsants. In each case sulfonamides can potentiate the effects of the other drug by mechanisms that appear to involve primarily inhibition of metabolism and, possibly, displacement /from/ albumin.
PENTOBARBITAL /SRP: CNS DEPRESSION/ IN MICE WAS ENHANCED AFTER PRE-TREATMENT WITH... SULFANILAMIDE... INCR /SRP: CNS DEPRESSION/ APPEARED TO BE DUE TO RELEASE OF PENTOBARBITAL FROM SERUM-PROTEIN BINDING, RESULTING IN HIGHER CEREBRAL CONCN, RATHER THAN DUE TO INHIBITION OF METABOLISM.
INTRAGASTRIC FORMATION OF /A/ TRIAZENE OCCURRED IN SYRIAN GOLDEN HAMSTERS BY CONCURRENT ADMIN OF SULFANILAMIDE AND SODIUM NITRITE/.

Stability Shelf Life

SENSITIVE TO LIGHT

Dates

Modify: 2023-08-15

A novel CNTs-Fe

Yunbo Liu, Xuemei Zhang, Jinhua Deng, Yong Liu
PMID: 33773319   DOI: 10.1016/j.chemosphere.2021.130305

Abstract

A novel composite (CNTs-Fe
O
) was synthesized by a ball-milling strategy and characterized by BET, SEM, FTIR, XRD and VSM. The as-fabricated CNTs-Fe
O
was used to remove six sulfonamides by a Fenton degradation process, including sulfanilamide (SAM), sulfamerazine (SMR), sulfadimethoxine (SMX), sulfadiazine (SDZ), sulfamethazine (SMT) and sulfametoxydiazine (SMD). The degradation behaviors of six sulfonamides in CNTs-Fe
O
/H
O
system and the relationship between molecular structure of sulfonamides and their degradation behaviors were investigated systematically. Batch experimental results showed that the as-fabricated CNTs-Fe
O
had excellent Fenton catalytic activity for the degradation of sulfonamides due to its unique porous structure and the good combination mode of CNTs with Fe
O
particles. The first-order kinetic mode could better describe the degradation behaviors of six sulfonamides in CNTs-Fe
O
/H
O
system, and the degradation rate constant could be ordered as: SAM < SMT < SDZ < SMR < SMD < SMX. The quantitative relationship between the Mulliken charge of sulfonamides (x) and their degradation rate constant (y) in CNTs-Fe
O
/H
O
system could be described as: y = - 28.719x + 15.67 (R
= 0.957). Finally, the possible synthesis mechanisms of CNTs-Fe
O
and the degradation mechanisms of sulfonamides in CNTs-Fe
O
/H
O
system was proposed.


Improving SERS Sensitivity toward Trace Sulfonamides: The Key Role of Trade-Off Interfacial Interactions among the Target Molecules, Anions, and Cations on the SERS Active Surface

Zhi-Ming Zhou, Hong Zheng, Tao Liu, Ze-Zhong Xie, Si-Heng Luo, Gan-Yu Chen, Zhong-Qun Tian, Guo-Kun Liu
PMID: 34115465   DOI: 10.1021/acs.analchem.1c01530

Abstract

In recent years, ensuring the rational use and effective control of antibiotics has been a major focus in the eco-environment, which requires an effective monitoring method. However, on-site rapid detection of antibiotics in water environments remains a challenging issue. In this study, surface-enhanced Raman spectroscopy (SERS) was used to systematically achieve selective, rapid, and highly sensitive detection of sulfonamides, based on their fingerprint characteristics. The results show that the trade-off between the competitive and coadsorption behaviors of target molecules and agglomerates (inorganic salts) on the surface of the SERS substrate determines whether the molecules can be detected with high sensitivity. Based on this, the qualitative differentiation and quantitative detection of three structurally similar antibiotics, sulfadiazine, sulfamerazine, and sulfamethazine, were achieved, with the lowest detectable concentration being 1 μg/L for sulfadiazine and 50 μg/L for sulfamerazine and sulfamethazine.


Synergistic catalytic Fenton-like degradation of sulfanilamide by biosynthesized goethite-reduced graphene oxide composite

Huali Yu, Guangfei Liu, Bin Dong, Ruofei Jin, Jiti Zhou
PMID: 33773243   DOI: 10.1016/j.jhazmat.2021.125704

Abstract

A series of goethite (Gt)-graphene (rGO) composites (Gt-rGO) having different rGO contents (2%-10%) was biologically prepared under mild conditions with Acidovorax sp. BoFeN1 and exhibited comparable or even higher catalytic efficiencies upon sulfonamides degradation than most known chemically synthesized catalysts. Pseudo-first-order rate constant of sulfanilamide degradation (60 μM, 0.971 h
) in the system mediated by Gt-rGO with the optimal rGO content of 6% was 6.7, 15.4 and 168.1 folds higher than those in the control rGO/H
O
, Gt/H
O
and H
O
systems, respectively. Excellent synergistic catalytic effects between Gt and rGO in Gt-rGO were identified in four continuous cycles. The Gt-rGO systems exhibited more efficient •OH generation, H
O
decomposition and Fe(II) accumulation rates than the control Gt or rGO systems. Fast Fe(III)/Fe(II) cycling was obtained in the Gt-rGO systems, which might be due to the strong Fe-C coordination and the decrease of rGO aggregation and Gt particle sizes. Additionally, Gt particles in Gt-rGO exposed more defects as active sites for H
O
activation. High-performance liquid chromatography-mass spectrometer analysis suggested that sulfanilamide was gradually degraded through hydroxylation, C-N cleavage and benzene ring opening. The results provided a new approach for the tailored design of eco-friendly, cost-effective and efficient iron (oxyhydr)oxides-graphene catalysts for contaminants elimination.


Engineering of Organic Solvent-Tolerant Antibody to Sulfonamides by CDR Grafting for Analytical Purposes

Chenglong Li, Huijuan Yang, Wenbo Yu, Xuezhi Yu, Kai Wen, Jianzhong Shen, Zhanhui Wang
PMID: 33728902   DOI: 10.1021/acs.analchem.1c00633

Abstract

The use of organic solvents to extract chemical contaminants for an immunoassay is mostly inevitable. On this occasion, the intolerance of natural antibodies against organic solvent is detrimental to the performance of immunoassays in terms of sensitivity, assay time, accuracy, and precision. Few studies have focused on improving the low tolerance of natural antibodies to organic solvents for analytical purposes. In this study, we engineered the monoclonal antibody (mAb) 4D11 to sulfonamides through CDR grafting by using one proven highly stable humanized antibody (hAb) 4D5 for the first time. The engineered antibody hAb 4D11 showed significantly improved tolerance abilities to acetonitrile (2% to 20%) and methanol (10% to 20%), and retained the highly affinity and class-specificity to sulfonamides. This study provided a general strategy to improve antibody tolerance to organic solvents and was greatly beneficial to the robust development of immunoassays.


Development and Validation of the Simple and Sensitive Spectrophotometric Method of Amoxicillin Determination in Tablets using Sulphanilamides

Đžksana Kostiv, Olha Korkuna, Petro Rydchuk
PMID: 33558919   DOI:

Abstract

A rapid, simple and sensitive spectrophotometric method for the determination of amoxicillin (AM) is described. The method is based on the previous sulphanilamide (SA) and sulphathiazole (STZ) diazotization in the medium of 0.6-0.7 M hydrochloric acid and their subsequent interaction with amoxicillin at pH = 10.5 with formation of yellow-colored azo compouds. Effective molar absorptivities at the absorbance maxima at 445 nm (SA) and 448 nm (STZ) for azo compounds were (1.74 ± 0,06)∆104 L×mol-1×cm-1 and (1.97 ± 0,05)∆104 L×mol-1×cm-1, respectively. Stoichiometric ratios of the components of azo compounds were determined using continuous variations method. Based on the optimum reaction conditions, new methods were developed. These methods allow to determine the amoxicillin in concentration range 1.3-32.9 mg×mL-1 with sulphanilamide and 0.7-27.4 mg×mL-1 with sulphathiazole. The methods were successfully validated for amoxicillin determination in tablets "Amoxil".


Adverse Effect of Antibiotics Administration on Horse Health: An Overview

Ameer Khusro, Chirom Aarti, German Buendía-Rodriguez, Mariadhas Valan Arasu, Naif Abdullah Al-Dhabi, Alberto Barbabosa-Pliego
PMID: 33478757   DOI: 10.1016/j.jevs.2020.103339

Abstract

Antibiotics-based therapy plays a paramount role in equine medicine because of their potential pharmacokinetics and pharmacodynamics properties. Conventional antibiotics show bacteriostatic and bactericidal properties by interfering bacterial cell wall and protein synthesis as well as inhibiting RNA polymerase, DNase 1, and DNA gyrase. Antibiotics are extensively used not only for the treatment of varied bacterial infections but also the prevention of postoperative and secondary infections. Surprisingly, antibiotics such as sulfonamides or trimethoprim/sulfonamide combinations, benzylpenicillin, cefquinome, fluphenazine, enrofloxacin, and sodium ceftriaxone cause detrimental effects on horses' health, namely, diarrhea, colitis, nephrotoxicity, ototoxicity, dysrhythmia, arthropathy, ataxia, anorexia, seizures, peripheral neuropathy, and certain neurologic abnormalities. Therefore, in equine practice, it is essential to optimize and analyze the combinations, formulations, route of administration, and dosages of certain antibiotics before administration. This review overviews the mode of actions and pharmacologic attributes of certain antibiotics, commonly used toward the treatment of disparate horse diseases. Most importantly, special emphasis was given to spotlight the potential adverse effects encountered during the administration of antibiotics as therapeutics in horses.


Characteristics of bacterial community and ARGs profile in engineered goldfish tanks with stresses of sulfanilamide and copper

Benjamin Makimilua Tiimub, Zhen-Chao Zhou, Lin Zhu, Yang Liu, Xin-Yi Shuai, Lan Xu, Christophe' Niyungeko, Ling-Xuan Meng, Yu-Jie Sun, Hong Chen
PMID: 33742379   DOI: 10.1007/s11356-021-13239-4

Abstract

Abuse of antibiotics in aquaculture have been alarming and might aggravate spread of resistance genes in the environment. Holistic ARGs proliferation checks require deeper analyses of coupled absolute abundances in 16S rRNA bacteria communities at the phylum level to detect biomarkers. Sulfanilamide (sul) and copper II sulfate (CuSO
II) were, therefore, designed and added as separate or combined treatments in 9 replicate engineered goldfish tanks comprising 3 individual sul, 3 CuSO
II, 3 (sul + CuSO
II) combinations, and 3 controls within 180 days. The DNA from water and fish guts was sequenced under qPCR to determine 16S rRNA bacteria biomarkers co-occurring with the correspondent ARGs. Combined chemical addition at 0.8-1.5 mg sul + 0.5-1.0 mg CuSO
II/3 L of tank waters reduced sequenced 16S rRNA bacteria absolute abundances in fish gut and water samples while portraying the biomarkers. Absolute abundances of the entire 16S rRNA bacteria was higher in fish guts (3.4 × 10
-4.9 × 10
copies/g) than water samples (1.5 × 10
-2.6 × 10
copies/L), respectively. Much as sul 1(log) were dominant over intl 1(log) genes, and their fundamental profiles were also higher in the fish guts than water samples; the Spearman's correlation analyses revealed positive relationship (p < 0.01 and r = 0.873) among the biomarkers of both ARG pairs at the phylum level and the physicochemical parameters. In the fish gut and water samples ratios, Bacteroidetes (10-85:12-85%) > Proteobacteria (10-50:15-65%) > Planktomycetes (10-52:8-25%) featured prominently based on LEfSe use as the hot-spotted biomarkers, hence justifying its higher prospects towards innovative environmental microbiological and biotechnological studies.


Health risks associated with sulfonamide and quinolone residues in cultured Chinese mitten crab (Eriocheir sinensis) in China

Longxiang Fang, Zhuyu Huang, Limin Fan, Gengdong Hu, Liping Qiu, Chao Song, Jiazhang Chen
PMID: 33621905   DOI: 10.1016/j.marpolbul.2021.112184

Abstract

The occurrence of 27 antibiotics (18 sulfonamides and 9 quinolones) in 92 samples of cultured Chinese mitten crab (Eriocheir sinensis) from three provinces (Anhui, Jiangsu and Liaoning) was investigated. These 21 antibiotics were detected at least once in crabs from these provinces with detection frequencies of 3.70-90.91%. Sulfonamides were detected in 53.7% of the samples at concentrations of 0.1-10 μg/kg in Jiangsu, while quinolones were detected with 90.9% of samples containing concentrations of 1-100 μg/kg in Liaoning province. Enroflxacin, ciprofloxacin, sulfaquinoxaline, sulfameter, sulfadoxine, and sulfamethoxazole were the mainly used antibiotics and enroflxacin were present at a high concentration (>100 μg/kg). Dietary assessments showed that residual antibiotics in crabs from China were far below the maximum residue limit (MRL) of total sulfonamides and quinolones, and there was almost no risk associated with crab consumption. These results will provide meaningful indications for the safety of crab consumption.


Efficient mineralization of sulfanilamide over oxygen vacancy-rich NiFe-LDH nanosheets array during electro-fenton process

Muhammad Adnan Younis, Siliu Lyu, Chaojun Lei, Bin Yang, Zhongjian Li, Qinggang He, Jianguo Lu, Lecheng Lei, Yang Hou
PMID: 33352511   DOI: 10.1016/j.chemosphere.2020.129272

Abstract

Electrochemical degradation of toxic sulfanilamide with inexpensive approach is in urgent demand due to the harmful effects of sulfanilamide for both humans and aquatic environments. Here, we reported an efficient mineralization of sulfanilamide by using NiFe-layered double hydroxide (NiFe-LDH) nanosheets array with abundant oxygen vacancies that was in situ grown on exfoliated graphene (EG) by a simple hydrothermal treatment at different temperatures. The hydrothermal temperature was carefully analyzed for control synthesis of oxygen vacancy-rich NiFe-LDH/EG nanosheets array (NiFe-LDH/EG-OVr) for sulfanilamide degradation. Owing to the abundant oxygen vacancies, NiFe-LDH/EG-OVr rapidly generated hydrogen peroxide (H
O
) and hydroxyl radical (•OH) during electro-Fenton (EF) process
which resulted in the 98% mineralization of sulfanilamide in first 80 min. The radicals trapping experiments revealed that the •OH radicals was participated as the main active oxidation species in the efficient mineralization of sulfanilamide. The present results indicated that the oxidative attack by •OH radicals initiated the degradation process of sulfanilamide. During the total degradation of sulfanilamide, several organic compounds including aminophenol, hydroquinone, and oxalic acid, were identified as main intermediates by using gas chromatography-mass spectroscopy (GC-MS) and high-performance liquid chromatography-mass spectroscopy (HPLC-MS).


Explore Compound Types